(2-Benzoylphenyl)boronic acid
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Overview
Description
(2-Benzoylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. This compound is particularly notable for its applications in organic synthesis, especially in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzoylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source. The reaction is catalyzed by a palladium complex and often requires a base such as potassium acetate. The reaction conditions are generally mild, making this method highly efficient and widely used .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Benzoylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
(2-Benzoylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2-Benzoylphenyl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the development of sensors and enzyme inhibitors. The boron atom in the boronic acid group acts as a Lewis acid, facilitating the formation of these covalent bonds .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the benzoyl group.
Benzylboronic acid: Contains a benzyl group instead of a benzoyl group.
Arylboronic acids: A broader class that includes various substituted phenylboronic acids.
Uniqueness
(2-Benzoylphenyl)boronic acid is unique due to the presence of the benzoyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it particularly useful in specific synthetic applications where the benzoyl group can provide additional functionality or stability to the final product .
Properties
Molecular Formula |
C13H11BO3 |
---|---|
Molecular Weight |
226.04 g/mol |
IUPAC Name |
(2-benzoylphenyl)boronic acid |
InChI |
InChI=1S/C13H11BO3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9,16-17H |
InChI Key |
RPHQUGNJQUNNOG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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